N-(4-fluoro-3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Description
N-(4-fluoro-3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide is a synthetic organic compound that belongs to the class of benzodioxine derivatives This compound is characterized by the presence of a fluorine atom and a methoxy group on the phenyl ring, as well as a carboxamide group attached to the benzodioxine moiety
Properties
Molecular Formula |
C16H14FNO4 |
|---|---|
Molecular Weight |
303.28 g/mol |
IUPAC Name |
N-(4-fluoro-3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide |
InChI |
InChI=1S/C16H14FNO4/c1-20-14-9-10(5-6-12(14)17)18-16(19)11-3-2-4-13-15(11)22-8-7-21-13/h2-6,9H,7-8H2,1H3,(H,18,19) |
InChI Key |
SCHVVLMVWCSEGP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)NC(=O)C2=C3C(=CC=C2)OCCO3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide typically involves multiple steps. One common route includes the following steps:
Formation of the benzodioxine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the fluorine and methoxy groups: This step involves the selective fluorination and methoxylation of the phenyl ring using reagents such as fluorine gas or methanol in the presence of catalysts.
Attachment of the carboxamide group: This can be done through the reaction of the intermediate compound with an amine derivative under suitable conditions, such as in the presence of coupling agents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of reduced derivatives.
Substitution: The fluorine and methoxy groups on the phenyl ring can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide or electrophiles like bromine in the presence of catalysts.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-fluoro-3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(4-fluoro-3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chloro-3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide
- N-(4-fluoro-3-isopropoxyphenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide
- N-(4-fluoro-3-methoxyphenyl)-2,3-dihydro-1,4-benzodioxine-5-carboxamide
Uniqueness
This compound is unique due to the presence of both fluorine and methoxy groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups with the benzodioxine moiety provides distinct properties that differentiate it from other similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
